molecular formula C18H18Br2N2O3 B11271673 2-(2-bromophenoxy)-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide

2-(2-bromophenoxy)-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11271673
M. Wt: 470.2 g/mol
InChI Key: VHZJMMQOOZIDKV-SRZZPIQSSA-N
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Description

N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-(2-BROMOPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine atoms and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-(2-BROMOPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the condensation of 5-bromo-2-propoxybenzaldehyde with 2-(2-bromophenoxy)acetic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-(2-BROMOPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenolic compounds, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-(2-BROMOPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-(2-BROMOPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
  • N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BROMOPHENOXY)PROPANEHYDRAZIDE

Uniqueness

N’-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-(2-BROMOPHENOXY)ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of both bromine atoms and propoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18Br2N2O3

Molecular Weight

470.2 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18Br2N2O3/c1-2-9-24-16-8-7-14(19)10-13(16)11-21-22-18(23)12-25-17-6-4-3-5-15(17)20/h3-8,10-11H,2,9,12H2,1H3,(H,22,23)/b21-11+

InChI Key

VHZJMMQOOZIDKV-SRZZPIQSSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC=C2Br

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC=C2Br

Origin of Product

United States

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